1-Ethyl-4-(isocyanatomethyl)benzene

Descripción general

Descripción

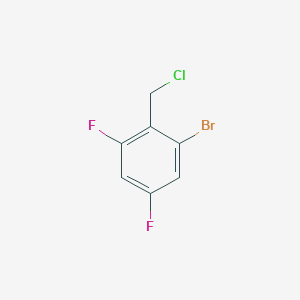

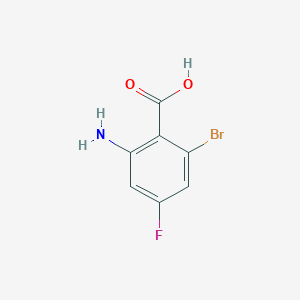

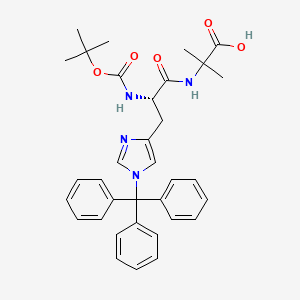

“1-Ethyl-4-(isocyanatomethyl)benzene” is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “1-Ethyl-4-(isocyanatomethyl)benzene” is 1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 . This indicates that the compound has a benzene ring with an ethyl group and an isocyanatomethyl group attached to it .

Physical And Chemical Properties Analysis

“1-Ethyl-4-(isocyanatomethyl)benzene” is a liquid at room temperature . Its exact boiling point and other physical properties are not specified in the literature I found .

Aplicaciones Científicas De Investigación

Synthesis Optimization and Applications

1-Ethyl-4-(isocyanatomethyl)benzene, similar to 1,3-Bis(isocyanatomethyl)benzene, exhibits high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The optimization of its synthesis from m-xylylenediamine and bis(trichloromethyl) Carbonate has been studied, focusing on factors like molar ratio of raw materials, reaction temperature, and time to explore a safe, convenient, and environmentally friendly synthesis route. The optimal conditions resulted in a yield of 83.35%, highlighting its potential for broad application in various fields due to its enhanced performance characteristics (Dong Jianxun et al., 2018).

Environmental and Health Safety

Regarding environmental and health safety, the European Food Safety Authority (EFSA) has evaluated the safety of 1,3-bis(isocyanatomethyl)benzene for use in food contact materials. It undergoes immediate and complete hydrolysis in water and gastric fluid to 1,3-benzenedimethanamine, showing no genotoxicity in vivo. This evaluation underlines the substance's safety as a co-monomer in the manufacture of multilayer film coatings, provided its hydrolysis product does not exceed specific migration limits, thus ensuring its safe use in applications related to food contact (Flavourings, 2012).

Air Pollution Mitigation

The photocatalytic degradation of ethyl benzene, a volatile organic compound similar in structure to 1-Ethyl-4-(isocyanatomethyl)benzene, using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation, has been explored as a method to remove organic compounds from air. This study demonstrated the potential of TiO2/ZSM-5 catalysis in efficiently removing ethyl benzene vapors, thereby presenting an applicable method for air purification and addressing toxic effects on human health and the environment (Azam Derakhshan-Nejad et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

1-ethyl-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJNCBQCVDQHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(isocyanatomethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)

![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)